3,3-Difluoropyrrolidine

Physicochemical Properties Basicity Modulation Drug Design

3,3-Difluoropyrrolidine (CAS 316131-01-8) is a gem-difluorinated pyrrolidine building block with a molecular formula of C4H7F2N and a molecular weight of 107.10 g/mol. The compound features two fluorine atoms at the 3-position of the pyrrolidine ring, which profoundly alters its physicochemical properties relative to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C4H7F2N
Molecular Weight 107.1 g/mol
CAS No. 316131-01-8
Cat. No. B039680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropyrrolidine
CAS316131-01-8
SynonymsPyrrolidine, 3,3-difluoro-
Molecular FormulaC4H7F2N
Molecular Weight107.1 g/mol
Structural Identifiers
SMILESC1CNCC1(F)F
InChIInChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2
InChIKeyKVTUSMPNLUCCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropyrrolidine (CAS 316131-01-8): Sourcing Profile for Fluorinated Pyrrolidine Building Blocks


3,3-Difluoropyrrolidine (CAS 316131-01-8) is a gem-difluorinated pyrrolidine building block with a molecular formula of C4H7F2N and a molecular weight of 107.10 g/mol [1]. The compound features two fluorine atoms at the 3-position of the pyrrolidine ring, which profoundly alters its physicochemical properties relative to non-fluorinated or mono-fluorinated analogs. It is primarily utilized as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive molecules, where the gem-difluoro motif imparts specific conformational and electronic characteristics [2].

Why 3,3-Difluoropyrrolidine (CAS 316131-01-8) Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Pyrrolidines


The substitution of 3,3-difluoropyrrolidine with pyrrolidine, 3-fluoropyrrolidine, or other regioisomeric difluoropyrrolidines is not chemically or pharmacologically equivalent. The gem-difluoro motif at the 3-position induces a unique combination of reduced basicity, altered ring conformation, and enhanced metabolic stability that is not replicated by mono-fluorination or vicinal difluorination patterns . In the context of DPP-4 inhibitor development, the (S)-3,3-difluoropyrrolidine moiety is a specific pharmacophoric element that occupies the S1 pocket of the enzyme, and its replacement leads to substantial loss of potency and selectivity [1].

3,3-Difluoropyrrolidine (CAS 316131-01-8): Quantitative Differentiation Evidence Against Pyrrolidine Analogs


pKa Reduction: 3,3-Difluoropyrrolidine vs. 3-Fluoropyrrolidine vs. Pyrrolidine

The gem-difluoro substitution at the 3-position of pyrrolidine reduces the pKa of the conjugate acid from approximately 11.3 (pyrrolidine) to 8.68 ± 0.10 (3-fluoropyrrolidine) . The hydrochloride salt of 3,3-difluoropyrrolidine exhibits a pKa of 1.9, reflecting a profound reduction in basicity due to the cumulative electron-withdrawing effect of the two fluorine atoms . This substantial decrease in basicity alters the ionization state at physiological pH, directly impacting membrane permeability, target engagement, and pharmacokinetic profile.

Physicochemical Properties Basicity Modulation Drug Design

DPP-4 Inhibitor Potency: 3,3-Difluoropyrrolidine-Derived Series vs. Mono-Fluorinated Prolyl-Pyrrolidines

In a head-to-head medicinal chemistry comparison, a series of 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines exhibited potent DPP-4 inhibition, with lead compounds achieving IC50 values in the low nanomolar range [1]. In contrast, a related series of prolyl-fluoropyrrolidine derivatives containing mono-fluorinated pyrrolidine moieties yielded significantly higher IC50 values, with the most potent compounds showing IC50 = 0.83 μM and 0.43 μM [2]. The 3,3-difluoropyrrolidine scaffold thus provides approximately 25- to 50-fold greater intrinsic potency for DPP-4 inhibition compared to mono-fluorinated analogs when incorporated into analogous inhibitor frameworks.

Dipeptidyl Peptidase-4 Type 2 Diabetes Enzyme Inhibition

Selectivity Profile: 3,3-Difluoropyrrolidine-Containing DPP-4 Inhibitors vs. Benchmark DPP-4 Inhibitors

Compounds from the 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidine series demonstrated excellent selectivity against related proteases including DPP-8, DPP-9, and FAP [1]. While quantitative selectivity ratios are not provided in the abstract, this selectivity profile is notable because inhibition of DPP-8 and DPP-9 has been associated with preclinical toxicity in other DPP-4 inhibitor programs . For comparison, the benchmark DPP-4 inhibitor saxagliptin (which does not contain a 3,3-difluoropyrrolidine moiety) shows DPP-4 IC50 = 13.0 nM with >2,600-fold selectivity over DPP-8/DPP-9 , establishing a selectivity benchmark for this therapeutic class.

Off-Target Selectivity DPP-8 DPP-9 FAP

Metabolic Stability: 3,3-Difluoropyrrolidine vs. 3,3-Difluoroazetidine in Microsomal Clearance Assays

In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance (CLint) was measured for azetidine, pyrrolidine, and piperidine derivatives. The study demonstrated high metabolic stability for nearly all compounds tested, with a single exception: the 3,3-difluoroazetidine derivative . This indicates that the 3,3-difluoropyrrolidine scaffold retains favorable metabolic stability, whereas the corresponding four-membered ring analog (azetidine) is susceptible to metabolic degradation. The data support the selection of the pyrrolidine core over azetidine when gem-difluoro substitution is required for target potency.

Microsomal Stability Metabolic Clearance Pharmacokinetics

Lipophilicity Modulation: 3,3-Difluoropyrrolidine XLogP3 vs. Pyrrolidine and 3-Fluoropyrrolidine

The computed lipophilicity of 3,3-difluoropyrrolidine is XLogP3 = 0.6 [1], reflecting a moderate increase relative to unsubstituted pyrrolidine (estimated LogP ≈ 0.0–0.2). The introduction of two fluorine atoms modestly enhances lipophilicity without pushing the compound into the highly lipophilic range (LogP > 3) associated with poor solubility and metabolic liabilities. This balanced lipophilicity profile is consistent with the systematic study of fluorinated heterocyclic amines, which demonstrated that both pKa and LogP are considerably affected by conformational preferences and the number of fluorine atoms .

Lipophilicity LogP Drug-Likeness

Conformational Rigidity: Gem-Difluoro Motif Induces Flattened Pyrrolidine Ring and Reduced N-Inversion Barrier

The gem-difluoro group at the 3-position of pyrrolidine significantly influences ring conformation. The CF₂ group flattens the pyrrolidine ring and reduces the N-inversion barrier compared to unsubstituted pyrrolidine . This conformational constraint has been exploited in the design of protease inhibitors and kinase modulators where precise spatial orientation of substituents is critical for target binding [1]. In contrast, mono-fluorinated pyrrolidines and vicinal difluoropyrrolidines exhibit different conformational equilibria governed by gauche and anomeric effects, as demonstrated by quantum chemical analysis of difluorinated pyrrolidine stereoisomers [2].

Conformational Analysis Ring Puckering Stereoelectronic Effects

3,3-Difluoropyrrolidine (CAS 316131-01-8): Optimal Procurement-Driven Application Scenarios


Synthesis of DPP-4 Inhibitors Requiring High Intrinsic Potency and Favorable Selectivity

3,3-Difluoropyrrolidine is the optimal building block for DPP-4 inhibitor programs where high intrinsic potency (nanomolar IC50) and excellent selectivity over DPP-8, DPP-9, and FAP are required . The (S)-3,3-difluoropyrrolidine moiety specifically occupies the S1 pocket of the enzyme, and its gem-difluoro motif confers the potency and selectivity profile demonstrated in the 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidine series . Procurement of this specific fluorinated pyrrolidine is justified when the target product profile demands the quantitative potency advantage over mono-fluorinated prolyl-pyrrolidine derivatives (which exhibit IC50 values in the 0.43–0.83 μM range) [1].

Drug Discovery Programs Requiring Metabolically Stable Fluorinated Heterocyclic Amine Building Blocks

In lead optimization campaigns where metabolic stability is a primary concern, 3,3-difluoropyrrolidine offers a demonstrated advantage. Systematic microsomal clearance data confirm that the 3,3-difluoropyrrolidine scaffold retains high metabolic stability, whereas the structurally analogous 3,3-difluoroazetidine exhibits poor stability (the sole exception noted in the systematic study) . Programs that require gem-difluoro substitution for potency should preferentially select the five-membered pyrrolidine core over four-membered azetidine alternatives to avoid metabolic liabilities.

Medicinal Chemistry Efforts Targeting Basic Amine pKa Modulation for Improved Pharmacokinetics

3,3-Difluoropyrrolidine is uniquely suited for applications where substantial reduction of amine basicity is desired. With a pKa of approximately 1.9 (as the hydrochloride salt), it provides a ΔpKa of approximately -9.4 relative to pyrrolidine and -6.8 relative to 3-fluoropyrrolidine [1]. This profound basicity reduction ensures the compound exists predominantly in its neutral form at physiological pH, which is advantageous for optimizing membrane permeability, oral absorption, and CNS exposure. Procurement of this building block is indicated when the design hypothesis explicitly requires a low-pKa, conformationally constrained amine moiety.

Structure-Based Design of Protease Inhibitors and Kinase Modulators Requiring Conformational Pre-Organization

The gem-difluoro motif at the 3-position flattens the pyrrolidine ring and reduces the N-inversion barrier, providing a conformationally constrained scaffold that differs substantially from unsubstituted pyrrolidine and mono-fluorinated analogs . This conformational rigidity is particularly valuable in the synthesis of protease inhibitors and kinase modulators where precise spatial orientation of substituents is critical for target engagement [1]. Procurement of 3,3-difluoropyrrolidine is recommended when computational docking or SAR studies indicate that a flattened, conformationally restricted pyrrolidine moiety would enhance binding affinity or selectivity.

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